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Executive Summary
ARV-393, also known as zaloblideg, is a potent, orally bioavailable PROteolysis TArgeting

Chimera (PROTAC) designed to selectively degrade B-cell lymphoma 6 (BCL6). As a key

transcriptional repressor and master regulator of germinal center B-cell development, BCL6 is a

well-validated oncogenic driver in various B-cell malignancies, most notably Diffuse Large B-

cell Lymphoma (DLBCL). The aberrant expression of BCL6 is a common feature in these

cancers, where it promotes proliferation and survival. ARV-393 offers a novel therapeutic

modality by hijacking the body's natural protein disposal system to eliminate BCL6, thereby

addressing a target that has been historically challenging to drug with conventional inhibitors.

This document provides a comprehensive technical overview of ARV-393, summarizing its

mechanism of action, preclinical data, and the experimental protocols utilized in its

characterization.

Mechanism of Action
ARV-393 is a heterobifunctional molecule composed of a ligand that binds to BCL6 and

another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical

linker.[1][2][3][4] This dual binding induces the formation of a ternary complex between BCL6

and the E3 ligase machinery.[3][5] The proximity facilitated by ARV-393 leads to the poly-

ubiquitination of BCL6, marking it for recognition and subsequent degradation by the 26S

proteasome.[3][5] This catalytic process results in the rapid and sustained elimination of the
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BCL6 protein, inhibiting its downstream signaling pathways that are crucial for lymphoma cell

survival and proliferation.
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Mechanism of ARV-393-mediated BCL6 degradation.

BCL6 Signaling Pathway in Lymphoma
BCL6 functions as a master transcriptional repressor, regulating a vast network of genes

involved in critical cellular processes. In normal germinal center B-cells, its tightly controlled

expression is essential for antibody affinity maturation. However, in lymphoma, its constitutive

expression represses genes that control cell cycle checkpoints, DNA damage response,

apoptosis, and terminal differentiation. This creates a cellular environment that tolerates rapid

proliferation and genomic instability, key hallmarks of cancer. By degrading BCL6, ARV-393
effectively removes this master regulator, leading to the re-expression of tumor suppressor

genes and cell death.
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Simplified BCL6 signaling pathway in lymphoma.

Preclinical Data
In Vitro Activity
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ARV-393 has demonstrated potent and rapid degradation of BCL6 in a variety of lymphoma cell

lines.[2][6][7][8] In numerous DLBCL and Burkitt lymphoma cell lines, it achieved DC50

(concentration for 50% degradation) and GI50 (concentration for 50% growth inhibition) values

of less than 1 nM.[2][9][6][8] Notably, in OCI-Ly1 cells, ARV-393 induced over 90% degradation

of BCL6 within two hours of treatment.[7]

Cell Line Type DC50 (nM) GI50 (nM)

OCI-Ly1 DLBCL (GCB) 0.06 - 0.33 0.2 - 9.8

Farage DLBCL 0.06 - 0.33 0.2 - 9.8

SU-DHL-4 DLBCL (GCB) 0.06 - 0.33 0.2 - 9.8

SU-DHL-6 DLBCL (GCB) 0.06 - 0.33 0.2 - 9.8

OCI-Ly7 DLBCL 0.06 - 0.33 0.2 - 9.8

OCI-Ly10 DLBCL 0.06 - 0.33 0.2 - 9.8

SU-DHL-2 DLBCL 0.06 - 0.33 0.2 - 9.8

U-2932 DLBCL 0.06 - 0.33 0.2 - 9.8

Ramos Burkitt Lymphoma 0.06 0.2 - 9.8

Daudi Burkitt Lymphoma 0.33 0.2 - 9.8

Data compiled from a BioWorld review of an Arvinas presentation.[7]

In Vivo Efficacy
The potent in vitro activity of ARV-393 translates to significant anti-tumor efficacy in in vivo

models of lymphoma. Oral administration of ARV-393 led to dose-dependent tumor growth

inhibition (TGI) and, in some cases, tumor regressions in cell line-derived xenograft (CDX)

models.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://www.researchgate.net/publication/356500283_Potent_and_Orally_Bioavailable_BCL6_PROTAC_TM_Degraders_Demonstrate_Efficacy_in_Pre-Clinical_Models_of_Diffuse_Large_B-Cell_Lymphoma_DLBCL
https://aacrjournals.org/cancerres/article/84/7_Supplement/ND05/742760/Abstract-ND05-The-discovery-of-ARV-393-a-potent
https://www.bioworld.com/articles/709658-arvinas-bcl6-protein-degrader-shows-high-antiproliferative-activity?v=preview
https://www.researchgate.net/publication/379615320_Abstract_ND05_The_discovery_of_ARV-393_a_potent_orally_bioavailable_BCL6_targeting_PROTACR_for_the_treatment_of_Non-Hodgkin's_Lymphoma
https://www.researchgate.net/publication/356500283_Potent_and_Orally_Bioavailable_BCL6_PROTAC_TM_Degraders_Demonstrate_Efficacy_in_Pre-Clinical_Models_of_Diffuse_Large_B-Cell_Lymphoma_DLBCL
https://www.medchemexpress.com/arv-393.html
https://aacrjournals.org/cancerres/article/84/7_Supplement/ND05/742760/Abstract-ND05-The-discovery-of-ARV-393-a-potent
https://www.researchgate.net/publication/379615320_Abstract_ND05_The_discovery_of_ARV-393_a_potent_orally_bioavailable_BCL6_targeting_PROTACR_for_the_treatment_of_Non-Hodgkin's_Lymphoma
https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://www.bioworld.com/articles/709658-arvinas-bcl6-protein-degrader-shows-high-antiproliferative-activity?v=preview
https://www.bioworld.com/articles/709658-arvinas-bcl6-protein-degrader-shows-high-antiproliferative-activity?v=preview
https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://www.bioworld.com/articles/709658-arvinas-bcl6-protein-degrader-shows-high-antiproliferative-activity?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xenograft Model Dosing (mg/kg, p.o., q.d.)
Tumor Growth Inhibition
(TGI)

OCI-Ly1 3 67%

10 92%

30 103%

OCI-Ly7 3 70%

10 88%

30 96%

SU-DHL-2 3 42%

10 77%

30 90%

SU-DHL-4 30 ~80%

Data compiled from a BioWorld review of an Arvinas presentation.[7]

Furthermore, preclinical studies have shown that ARV-393 in combination with standard-of-

care agents (like R-CHOP) or other targeted therapies results in synergistic anti-tumor activity,

including complete tumor regressions in all treated mice in some models.[10]

Clinical Development
ARV-393 is currently being evaluated in a Phase 1, first-in-human, multicenter clinical trial

(NCT06393738) in adult patients with relapsed or refractory non-Hodgkin lymphoma.[1][3][11]

The primary objectives of the study are to assess the safety, tolerability, and pharmacokinetic

profile of ARV-393, and to determine the recommended Phase 2 dose.[1][3] Secondary

objectives include evaluating the preliminary anti-tumor activity of the drug.[1][3][12]

Experimental Protocols
The following sections describe representative methodologies for the characterization of ARV-
393.
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BCL6 Degradation by Western Blot
This assay quantifies the reduction in BCL6 protein levels following treatment with ARV-393.

Cell Culture and Treatment: Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) are seeded in 6-

well plates and allowed to adhere or stabilize. Cells are then treated with a dose-response of

ARV-393 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 4, 8,

16, 24 hours).

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer

supplemented with protease and phosphatase inhibitors. Lysates are clarified by

centrifugation.

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay to

ensure equal loading.

SDS-PAGE and Western Blot: Equal amounts of protein (20-30 µg) are separated by SDS-

PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-

fat milk in TBST) and then incubated with a primary antibody specific for BCL6. A loading

control antibody (e.g., GAPDH, β-actin) is used to normalize for protein loading.

Detection: The membrane is incubated with an appropriate HRP-conjugated secondary

antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate

and an imaging system. Densitometry is used to quantify band intensity, and BCL6 levels are

normalized to the loading control. The DC50 is calculated from the dose-response curve.
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Workflow for Western Blot analysis of BCL6 degradation.

Cell Viability Assay
This assay measures the effect of ARV-393-induced BCL6 degradation on the proliferation and

viability of lymphoma cells.
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Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

Compound Treatment: Cells are treated with a serial dilution of ARV-393 for an extended

period (e.g., 72 hours) to allow for effects on cell growth.

Viability Measurement: A viability reagent such as CellTiter-Glo® (Promega) or CCK-8 is

added to the wells according to the manufacturer's instructions.

CellTiter-Glo®: Measures ATP levels as an indicator of metabolic activity. Luminescence is

read on a plate reader.

CCK-8: A colorimetric assay where the amount of formazan dye generated by cellular

dehydrogenases is proportional to the number of living cells. Absorbance is read on a

plate reader.

Data Analysis: The signal is normalized to vehicle-treated control cells to determine the

percentage of viability. The GI50 is calculated by fitting the data to a dose-response curve.

BCL6 Ubiquitination by Immunoprecipitation
This assay confirms that ARV-393 induces the ubiquitination of BCL6.

Cell Treatment: Cells are treated with an effective concentration of ARV-393 and a

proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated BCL6 to

accumulate.

Cell Lysis: Cells are lysed under denaturing conditions (e.g., with 1% SDS) to disrupt protein-

protein interactions, followed by dilution in a non-denaturing buffer.

Immunoprecipitation (IP): The lysate is pre-cleared with protein A/G agarose beads. BCL6 is

then immunoprecipitated from the lysate by incubating with an anti-BCL6 antibody overnight,

followed by the addition of protein A/G beads to capture the antibody-protein complexes.

Western Blot Analysis: The immunoprecipitated samples are washed, eluted in sample

buffer, and then analyzed by Western blot using an anti-ubiquitin antibody to detect the poly-

ubiquitin chains on BCL6. A "smear" or ladder of high-molecular-weight bands indicates poly-

ubiquitination.
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Workflow for BCL6 ubiquitination assay.

Conclusion
ARV-393 is a promising, orally bioavailable BCL6 PROTAC degrader with potent preclinical

activity against B-cell lymphoma models. By effectively eliminating the BCL6 oncoprotein, it

addresses a key driver of lymphomagenesis. The ongoing Phase 1 clinical trial will be critical in

establishing the safety and efficacy of this novel therapeutic agent in patients with non-Hodgkin
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lymphoma. The data presented herein provide a strong rationale for its continued development,

both as a monotherapy and in combination with other anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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